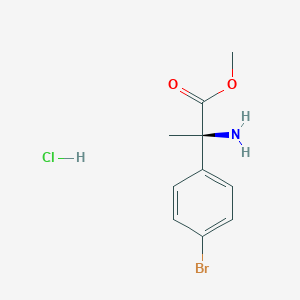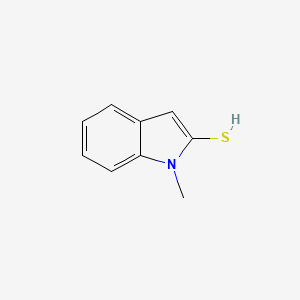
1-methyl-1H-indole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-indole-2-thiol is a sulfur-containing heterocyclic compound with the molecular formula C9H9NS. It belongs to the indole family, which is known for its wide range of biological activities and applications in various fields. The presence of both a methyl group and a thiol group on the indole ring makes this compound unique and of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-2-thiol can be synthesized through several methods. One common approach involves the reaction of 1-methylindole with sulfur-containing reagents under specific conditions. For example, the reaction of 1-methylindole with Lawesson’s reagent or phosphorus pentasulfide can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale reactions using similar reagents and conditions as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding indole derivative without the thiol group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like Lewis acids.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-Methyl-1H-indole-2-thiol has a wide range of applications in scientific research:
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-1H-indole-2-thiol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The thiol group can form covalent bonds with the active sites of enzymes, leading to inhibition.
Receptor Binding: The indole ring can interact with specific receptors, modulating their activity.
Redox Reactions: The compound can participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
1-Methylindole: Lacks the thiol group, making it less reactive in certain chemical reactions.
2-Methyl-1H-indole: The methyl group is positioned differently, affecting its chemical properties.
1H-Indole-2-thiol: Lacks the methyl group, which can influence its biological activity.
Uniqueness: 1-Methyl-1H-indole-2-thiol’s combination of a methyl group and a thiol group on the indole ring makes it unique.
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
1-methylindole-2-thiol |
InChI |
InChI=1S/C9H9NS/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-6,11H,1H3 |
InChI Key |
ALZZWJDNSVLEHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




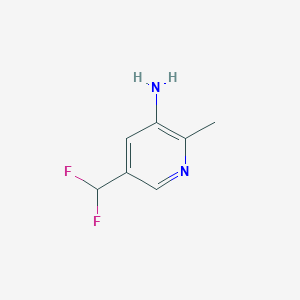


![6,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15247622.png)
![disodium;4-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylamino]-4-oxobutanoate](/img/structure/B15247627.png)
![2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone](/img/structure/B15247640.png)
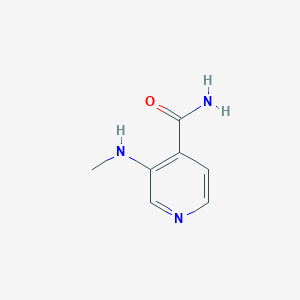
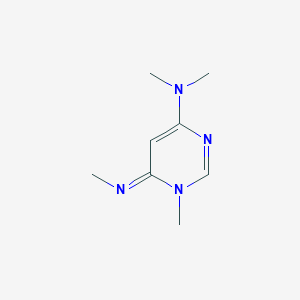
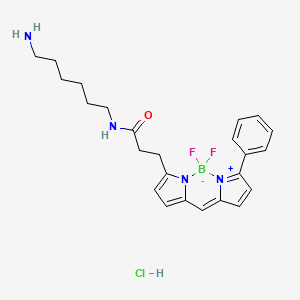
![7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B15247661.png)

